molecular formula C17H22BrNO2 B1652790 N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide CAS No. 1609396-31-7

N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652790
CAS No.: 1609396-31-7
M. Wt: 352.3
InChI Key: YGMPBXMDCVJFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide is a useful research compound. Its molecular formula is C17H22BrNO2 and its molecular weight is 352.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Material Science Applications :

    • Novel Recovery of Nano-Structured Ceria : N,N-bis(2-hydroxybenzyl)alkylamines, including derivatives of dimethoxybenzyl, have been utilized in the synthesis of ceria (CeO2) nanoparticles via thermal decomposition of cerium(III)-benzoxazine dimer complexes. This application demonstrates the potential of these compounds in producing important nanomaterials for various technological applications (Veranitisagul et al., 2011).
  • Organic Synthesis :

    • Synthetic Technology of N,N-Dimethyl-4-nitrobenzylamine : Derivatives of dimethoxybenzyl, such as N,N-Dimethyl-4-nitrobenzylamine, have been synthesized for applications in medicine, pesticides, and chemical fields. This highlights their role as important intermediates in organic synthesis (Wang Ling-ya, 2015).
  • Pharmacology and Neurochemistry :

    • Hallucinogenic Phenylethanamines Analysis : Studies involving the NMR spectra of various phenylethanamines, including N-substituted phenylethanamines with a dimethoxybenzyl amine moiety, have been conducted. This research contributes to the understanding of these compounds' pharmacological properties and aids in forensic and harm-reduction efforts (Chapman & Avanes, 2015).
  • Analytical Chemistry :

    • Characterization of N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines : The study provides insights into the analytical characterization of N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, indicating their potential as novel psychoactive substances. This research is crucial for law enforcement and public health surveillance (Abiedalla et al., 2021).

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMPBXMDCVJFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-31-7
Record name Benzeneethanamine, N-[(2,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.